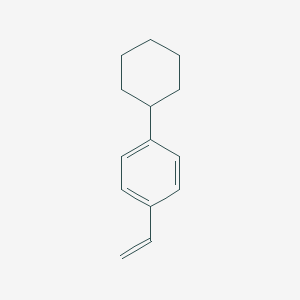

4-Cyclohexylstyrene

説明

Current Status and Research Landscape of Styrenic Monomers

Styrenic monomers are a significant class of organic compounds characterized by a vinyl group attached to a benzene (B151609) ring. The simplest and most common member of this family is styrene (B11656) (ethenylbenzene). The global market for styrene monomer is substantial, with a valuation of USD 50.1 billion in 2024 and a projected growth to USD 66.3 billion by 2033. marketresearchintellect.com This growth is driven by the high demand for polystyrene and other styrene-based polymers across various industries. marketresearchintellect.comglobenewswire.comresearchandmarkets.com

The research landscape for styrenic monomers is dynamic, with a focus on developing new polymerization techniques and synthesizing novel monomers with tailored properties. sigmaaldrich.comrsc.org Key areas of investigation include the synthesis of substituted styrenes to modify the properties of resulting polymers. google.comresearchgate.netorganic-chemistry.org For instance, the introduction of substituents on the phenyl ring can alter the polymer's thermal stability, mechanical strength, and optical properties.

The primary applications for styrenic monomers are in the production of polymers and copolymers. Polystyrene is a major product, widely used in packaging, consumer electronics, and construction. globenewswire.comresearchandmarkets.com Other important polymers derived from styrenic monomers include acrylonitrile-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN), which are used in automotive components and consumer goods. researchandmarkets.comcognitivemarketresearch.com

Significance of Substituted Styrenes in Contemporary Chemical Synthesis and Polymer Science

Substituted styrenes are variants of styrene where one or more hydrogen atoms on the benzene ring are replaced by other functional groups. These substitutions are of great importance in modern chemical synthesis and polymer science as they allow for the fine-tuning of material properties. The type and position of the substituent can have a profound impact on the monomer's reactivity and the physical and chemical properties of the resulting polymer. google.comresearchgate.net

The synthesis of substituted styrenes can be achieved through various methods, including the Wittig reaction and palladium-catalyzed reactions of aryl halides with olefins. rsc.orgresearchgate.net These methods provide routes to a wide array of substituted styrenes, which can then be used to create polymers with specific characteristics. For example, polymers derived from substituted styrenes are used to modify the properties of products in various applications. google.com

In polymer science, the use of substituted styrenes allows for the creation of materials with enhanced performance. For instance, the incorporation of bulky substituents can increase the glass transition temperature (Tg) of the polymer, leading to materials with higher thermal stability. rsc.org This is particularly relevant in applications requiring robust materials that can withstand high temperatures.

Rationale for Focused Academic Inquiry into 4-Cyclohexylstyrene

This compound is a substituted styrene monomer that has garnered interest in academic and industrial research due to the unique properties it imparts to polymers. The cyclohexyl group is a bulky, non-polar substituent that significantly influences the properties of the resulting polymer, poly(this compound).

A primary reason for the focused inquiry into this compound is its potential to create polymers with high thermal stability and specific solubility characteristics. For example, while polystyrene is soluble in many common organic solvents, poly-p-cyclohexylstyrene is soluble in aliphatic hydrocarbon liquids and can be used as a viscosity index improver for lubricating oils. scribd.com This unique solubility profile opens up applications not accessible to standard polystyrene.

Furthermore, the synthesis of this compound itself is an area of academic interest, with methods such as the formylation of 1-bromo-4-cyclohexylbenzene (B1265788) followed by a Wittig olefination being explored. researchgate.net The study of such synthetic routes contributes to the broader field of organic synthesis. The resulting monomer is used in polymerization-induced microphase separation (PIMS) to create nanostructured materials. researchgate.netresearchgate.net

The investigation of this compound and its polymer, poly(this compound), provides valuable insights into structure-property relationships in polymers. acs.orgacs.org By studying how the cyclohexyl substituent affects polymer properties, researchers can develop a deeper understanding of how to design new materials with desired characteristics for a range of advanced applications, including vibration damping materials and electrostatic image developing toners. google.comgoogle.com

Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyl-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNSZPNSUQRUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611476 | |

| Record name | 1-Cyclohexyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-34-3 | |

| Record name | 1-Cyclohexyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Cyclohexyl styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyclohexylstyrene

Established Olefination Reactions for 4-Cyclohexylstyrene Synthesis

Olefination reactions, which form carbon-carbon double bonds, are a cornerstone in the synthesis of styrenic monomers. The Wittig reaction, in particular, stands out as a reliable and widely used method for converting carbonyl compounds into alkenes with high regioselectivity.

Wittig Reaction Protocols and Optimization

The Wittig reaction provides a powerful method for synthesizing alkenes from aldehydes or ketones. pressbooks.pub The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This process is highly advantageous because the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can result from elimination reactions. pressbooks.pubumass.edu

The general scheme for this synthesis is as follows:

Ylide Formation: A triphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) is deprotonated by a strong base like n-butyllithium to form the phosphorus ylide. libretexts.org

Olefination: The generated ylide attacks the carbonyl carbon of 4-cyclohexylbenzaldehyde (B1266146). visualizeorgchem.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to give the final products: this compound and triphenylphosphine (B44618) oxide. libretexts.orgvisualizeorgchem.com

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Alkene Precursor | 4-Cyclohexylbenzaldehyde |

| Phosphonium Salt | Ylide Precursor | Methyltriphenylphosphonium bromide |

| Base | Deprotonating Agent | n-Butyllithium |

| Product | Target Alkene | This compound |

| Byproduct | Thermodynamic Driving Force | Triphenylphosphine oxide |

Formylation-Wittig Olefination Sequences

A common and effective pathway to this compound involves a two-step sequence: the formylation of a suitable precursor to generate 4-cyclohexylbenzaldehyde, followed by a Wittig olefination. researchgate.net This sequence leverages the versatility of formylation reactions to introduce the necessary aldehyde functional group onto the cyclohexylbenzene (B7769038) core.

The initial formylation can be accomplished through several routes. One documented method involves the conversion of 1-bromo-4-cyclohexylbenzene (B1265788). researchgate.net Another approach starts with 1-(chloromethyl)-4-cyclohexylbenzene (B2428762), which can be oxidized to 4-cyclohexylbenzaldehyde. rsc.org For instance, treating 1-(chloromethyl)-4-cyclohexylbenzene with sodium bicarbonate (NaHCO₃) and potassium bromide (KBr) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C yields 4-cyclohexylbenzaldehyde in a 57% yield. rsc.org Gattermann-Koch type formylation reactions, which introduce a formyl group onto an aromatic ring using carbon monoxide and an acid catalyst, have also been reported for the synthesis of substituted benzaldehydes, including cyclohexylbenzaldehyde, though sometimes with modest yields. google.com

Once 4-cyclohexylbenzaldehyde is synthesized and purified, it is subjected to the Wittig reaction as described previously to produce the final this compound product. researchgate.net This sequential approach provides a reliable and controllable route to the target monomer.

Catalytic Approaches to this compound Synthesis

Catalytic methods, particularly those employing transition metals, offer powerful alternatives for C-C bond formation. These reactions can provide high efficiency and atom economy, making them attractive for industrial applications.

Palladium-Catalyzed Heck Reactions Involving Cyclohexyl Halides and Styrene (B11656)

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgscienceinfo.com This reaction has been successfully applied to the synthesis of styrenic compounds. In a specific application relevant to this compound, research has shown the coupling of cyclohexyl iodide with styrene. ntu.edu.sg

This reaction demonstrates that alkyl halides can participate effectively in Heck-type couplings. The palladium catalyst, often used with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), facilitates the coupling. One study reported that the reaction between cyclohexyl iodide and styrene afforded the desired trans-Heck product in 78% yield with a high regioselectivity of 40:1. ntu.edu.sg A typical procedure involves heating the reactants in the presence of a palladium source, a ligand, and a base in a suitable solvent. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Palladium Precatalyst | Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) | rsc.org |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | rsc.org |

| Alkyl Halide | Iodocyclohexane | ntu.edu.sgrsc.org |

| Alkene | Styrene | ntu.edu.sgrsc.org |

| Base | N,N-Dicyclohexylmethylamine | rsc.org |

| Temperature | 110 °C | rsc.org |

| Yield | 78% | ntu.edu.sg |

Investigation of Direct C-H Functionalization Routes for Styrenes, with Specific Reference to Cyclohexyl-Substituted Substrates

Direct C-H functionalization has emerged as a cutting-edge strategy in organic synthesis, aiming to form C-C or C-heteroatom bonds by directly converting a C-H bond. wikipedia.org This approach avoids the need for pre-functionalized starting materials like halides or organometallics, thus increasing atom economy. Investigations into the C-H functionalization of styrenes are ongoing, with relevance to cyclohexyl-substituted systems.

Research has explored nitrile-directed C-H activation as a versatile strategy for the functionalization of styrenes. nih.gov This can involve either remote functionalization through σ-coordination or proximal functionalization via π-coordination of the nitrile directing group. nih.gov Other studies have demonstrated that various alkylamide groups, including those bearing a cyclohexyl moiety, can serve as effective directing groups for the C-H olefination of pyridine (B92270) rings with activated alkenes like styrene. nih.gov

Furthermore, the vinylic C-H activation of styrenes themselves is an area of active research. A bimetallic iron-aluminum complex has been shown to selectively activate the (E)-β-C–H bond of styrene derivatives. acs.org While these methods may not yet represent standard preparations for this compound, they signify an important frontier in synthetic chemistry, promising more direct and efficient routes to such molecules in the future. acs.org

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The primary synthetic routes to this compound operate through well-studied mechanistic cycles.

The Wittig reaction is understood to proceed through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde. visualizeorgchem.com This initial step forms a zwitterionic intermediate known as a betaine (B1666868). libretexts.org The betaine then cyclizes to form a four-membered heterocyclic intermediate, the oxaphosphetane. wikipedia.orgvisualizeorgchem.com This ring is unstable and rapidly collapses in a concerted step to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in the phosphine oxide byproduct is the principal driving force for the entire sequence. libretexts.orgvisualizeorgchem.com

The Palladium-Catalyzed Heck Reaction operates via a catalytic cycle involving Pd(0) and Pd(II) species. wikipedia.org The cycle is generally accepted to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl halide (cyclohexyl iodide) to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene (styrene) coordinates to the Pd(II) center, followed by the insertion of the alkene into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product, regenerating the Pd(0) catalyst, and producing a hydridopalladium species which is then neutralized by the base. wikipedia.org

The mechanisms for C-H activation are diverse and depend heavily on the catalyst and substrate. For the vinylic C-H activation of styrenes with a bimetallic Fe-Al complex, studies suggest a pathway involving a (2+2) cycloaddition of the alkene across the Fe-Al bond, followed by an intramolecular C-H bond cleavage to form a hydrido vinyl product. acs.org

Polymerization Science of 4 Cyclohexylstyrene

Homopolymerization Research

Homopolymerization of 4-cyclohexylstyrene has been explored through several mechanisms, each offering unique control over the polymer's molecular architecture and properties.

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. For this compound, the bulky cyclohexyl group is expected to exert a significant steric effect on the polymerization kinetics.

Research Findings:

The rate of polymerization in free radical systems is influenced by monomer and initiator concentrations, as well as the rate constants for initiation, propagation, and termination. While specific kinetic data for this compound is not extensively documented in readily available literature, analogies can be drawn from studies on other substituted styrenes. The bulky cyclohexyl group likely hinders the approach of the propagating radical to the monomer, potentially leading to a lower propagation rate constant compared to styrene (B11656). However, the radical stability of the growing chain would be similar to that of polystyrene.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been shown to be effective for a range of substituted styrenes. In ATRP, monomers with electron-donating substituents, such as the cyclohexyl group, tend to polymerize slower than those with electron-withdrawing groups. This is attributed to the electronic effects on the stability of the dormant species in the polymerization equilibrium.

Table 1: Representative Data for Free Radical Polymerization of Styrene Analogs Note: This table presents typical data for styrene polymerization as a reference, as specific data for this compound is not widely published.

| Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN | 70 | 85 | 50,000 | 1.8 |

| BPO | 90 | 90 | 75,000 | 2.0 |

Anionic polymerization is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often resulting in "living" polymers where the propagating chains remain active until intentionally terminated.

Research Findings:

The anionic polymerization of 4-alkylstyrenes, such as 4-methylstyrene (B72717), has been studied and provides insights into the expected behavior of this compound. The polymerization is typically initiated by organolithium compounds, such as sec-butyllithium, in nonpolar solvents like cyclohexane (B81311) or in polar solvents like tetrahydrofuran (B95107) (THF).

In nonpolar solvents, the polymerization of styrenic monomers often proceeds through aggregated species, which can affect the kinetics. The bulky cyclohexyl group may influence the aggregation state of the propagating chain ends. In polar solvents, the polymerization is generally faster due to the solvation and separation of the ion pairs. The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

Table 2: Anionic Polymerization of 4-Methylstyrene in Cyclohexane Note: Data for 4-methylstyrene is presented as a close analog to this compound.

| Initiator | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| sec-BuLi | 50 | 45,000 | 1.05 |

| n-BuLi | 40 | 52,000 | 1.06 |

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that utilizes olefin metathesis catalysts to form polymers from α,ω-dienes with the concurrent release of a small volatile molecule, typically ethylene. While not a conventional method for polymerizing styrenic monomers directly, ADMET can be considered for creating polymers with styrenic units incorporated into the backbone.

Research Findings:

For a styrenic monomer to be polymerized via ADMET, it would need to be functionalized with two terminal alkene groups. For example, a divinylbenzene (B73037) derivative could undergo ADMET polymerization. The success of ADMET polymerization is highly dependent on the catalyst's tolerance to functional groups and the efficiency of removing the volatile byproduct to drive the equilibrium towards polymer formation.

Ruthenium-based Grubbs-type catalysts are commonly used for ADMET due to their high activity and functional group tolerance. The bulky nature of the this compound moiety, if incorporated into a diene monomer, would need to be considered in terms of its potential steric hindrance around the catalytic center. To date, the application of ADMET to monomers containing styrenic side groups like this compound is not a widely reported methodology.

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer molecules predetermines the stereochemistry and morphology of the resulting polymer. This method requires specific alignment of the reactive groups in the monomer crystal lattice.

Research Findings:

For a styrenic monomer like this compound to undergo topochemical polymerization, it would need to crystallize in a head-to-tail arrangement with the vinyl groups of adjacent molecules positioned within a specific distance and orientation to allow for polymerization upon initiation by heat or light.

While topochemical polymerization has been successfully applied to diacetylene and diolefin derivatives, its application to simple vinyl monomers like substituted styrenes is less common and highly dependent on achieving the requisite crystal packing. The bulky and non-planar cyclohexyl group would significantly influence the crystal packing of this compound, making the achievement of a suitable arrangement for topochemical polymerization a considerable challenge. There are no specific reports found on the topochemical polymerization of this compound.

Copolymerization Strategies Involving this compound

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomer units into the polymer chain.

Hybrid copolymers containing this compound can be designed to combine the properties of poly(this compound) with those of other polymers. For example, copolymerization with a hydrophilic monomer could lead to amphiphilic materials.

Research Findings:

The synthesis of hybrid copolymers can be achieved through various polymerization techniques, including controlled radical and living anionic polymerization. In controlled radical copolymerization, the reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. The bulky cyclohexyl group may influence the reactivity ratio of this compound in copolymerizations.

Living anionic polymerization is particularly well-suited for the synthesis of well-defined block copolymers. A living poly(this compound) chain can be used to initiate the polymerization of a second monomer, or vice versa, to create diblock or triblock copolymers. This allows for the creation of materials with distinct domains that can self-assemble into ordered nanostructures. For instance, a block copolymer of this compound and a more polar monomer could exhibit interesting phase behavior.

Polymerization-Induced Microphase Separation (PIMS) Systems Incorporating this compound

This technique is particularly effective for producing robust, crosslinked materials with well-defined domains. nih.gov The resulting morphologies, such as co-continuous or discrete domains, can be controlled by adjusting the block copolymer precursors, offering precise control over the nanostructure and, if one domain is later removed, the resulting mesopore sizes. nih.gov

While specific studies detailing the use of this compound in PIMS systems are not prevalent in the reviewed literature, its structural characteristics make it a strong candidate for such applications. As a styrene derivative, it can be readily polymerized using controlled radical polymerization techniques, which are foundational to PIMS. The bulky, non-polar cyclohexyl group would significantly influence the χ parameter when copolymerized with a dissimilar monomer (e.g., a polar acrylate). This would allow for the tuning of the phase separation behavior, potentially leading to unique morphologies and materials with tailored properties for applications in areas like catalysis, separations, and biomedical devices. nih.gov

Copolymerization with Other Substituted Styrenes and Related Monomers

The copolymerization behavior of substituted styrenes is heavily influenced by the electronic and steric effects of the substituent on the vinyl group. The reactivity of the monomer and the stability of the resulting propagating radical are key factors that determine the monomer reactivity ratios (r1 and r2). These ratios dictate the composition and sequence distribution of the final copolymer.

In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), monomers with electron-withdrawing substituents have been shown to polymerize faster than those with electron-donating substituents. cmu.edu This is attributed to both a larger propagation rate constant (kp•) and a larger equilibrium constant for the atom transfer (Keq). cmu.edu The 4-cyclohexyl group on this compound is a bulky, aliphatic substituent that is generally considered to be weakly electron-donating. Based on established principles, its reactivity in copolymerization would be different from styrenes with electron-withdrawing groups (e.g., 4-chlorostyrene) or smaller, more strongly donating groups (e.g., 4-methoxystyrene).

When copolymerized with styrene (M1), this compound (M2) would be expected to have reactivity ratios that reflect the steric hindrance and slight electron-donating nature of the cyclohexyl group. While precise, experimentally determined reactivity ratios for this compound with a wide range of comonomers are not widely documented, the behavior can be predicted. For instance, in copolymerization with acrylates like 2-ethylhexyl acrylate (B77674) (EHA), styrenic monomers typically exhibit distinct reactivity ratios that lead to the formation of random copolymers. frontiersin.org The incorporation of this compound would be governed by these fundamental principles, allowing for the synthesis of copolymers with tailored thermal and mechanical properties derived from the bulky side group.

Control and Inhibition of this compound Polymerization

Unwanted polymerization of styrenic monomers during synthesis, purification, and storage is a significant industrial challenge. nih.gov The exothermic nature of the reaction can lead to runaway conditions if not properly controlled. nih.gov Therefore, chemical inhibitors are added to prevent premature and spontaneous polymerization. The principles and specific inhibitors used for styrene are directly applicable to its derivatives, including this compound.

Identification and Efficacy of Polymerization Inhibitors

Two primary classes of inhibitors are effective for styrenic monomers: phenolics and stable nitroxide radicals (SNRs). mdpi.com

Phenolic Inhibitors (Antioxidants): These compounds, such as 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP) and 2,6-di-tert-butyl-4-methylphenol (BHT), primarily function as antioxidants. They inhibit polymerization by donating a hydrogen atom, particularly to peroxyl radicals that form in the presence of oxygen. mdpi.com

Stable Nitroxide Radicals (Antipolymers): SNRs, with (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives like 4-hydroxy-TEMPO being the most common, are highly effective radical scavengers. nih.govmdpi.com They react directly with propagating carbon-centered radicals to terminate the polymer chain, a mechanism that is efficient even in low-oxygen environments. mdpi.com

The efficacy of these inhibitors in controlling styrene polymerization has been quantified by measuring polymer growth and monomer conversion over time. Studies show that DTBMP is a highly effective phenolic inhibitor, while 4-hydroxy-TEMPO is a top-performing SNR. mdpi.com The substituent at the 4-position of the TEMPO ring has a significant impact on its inhibitory ability. mdpi.com

| Inhibitor | Inhibitor Class | Polymer Growth (%) | Monomer Conversion (%) |

|---|---|---|---|

| DTBMP | Phenolic | 16.40 | 0.048 |

| BHT | Phenolic | 42.50 | 0.111 |

| 4-hydroxy-TEMPO | Nitroxide Radical (SNR) | 24.85 | 0.065 |

| 4-oxo-TEMPO | Nitroxide Radical (SNR) | 46.80 | 0.134 |

Data sourced from theoretical and experimental studies on styrene. mdpi.com

Synergistic Effects in Inhibition Systems

Research has demonstrated that combining inhibitors from different classes can lead to a synergistic effect, where the combined performance is significantly greater than the sum of the individual components. mdpi.com This is particularly true for blends of phenolic antioxidants and nitroxide radical antipolymers.

The most effective synergistic system for inhibiting styrene polymerization has been identified as a blend of DTBMP and 4-hydroxy-TEMPO. mdpi.com The phenolic compound (DTBMP) acts as an antioxidant to handle oxygen-related initiation pathways, while the nitroxide radical (4-hydroxy-TEMPO) efficiently traps propagating alkyl radicals. This dual-action approach covers a broader range of polymerization initiation and propagation pathways. The optimal inhibition effect was observed with a specific blend ratio. mdpi.com

| Inhibitor System | Composition | Polymer Growth (%) |

|---|---|---|

| DTBMP (alone) | 100% | 16.40 |

| 4-hydroxy-TEMPO (alone) | 100% | 24.85 |

| DTBMP / 4-hydroxy-TEMPO Blend | 75 wt.% / 25 wt.% | 6.8 |

Data highlights the enhanced performance of the inhibitor blend. mdpi.com

This synergistic strategy is a highly effective method for preventing the unwanted polymerization of styrenic monomers like this compound during industrial processing and storage.

Reactivity and Functionalization of 4 Cyclohexylstyrene

Electrophilic and Radical Addition Reactions to the Vinyl Moiety

The vinyl group is the most reactive site in 4-cyclohexylstyrene, readily undergoing addition reactions. Both electrophilic and radical mechanisms can be employed to introduce a wide range of functional groups across the carbon-carbon double bond.

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest due to the unique properties it imparts. Photoredox catalysis has emerged as a powerful method for the trifluoromethylation of alkenes, including styrenic compounds. In these reactions, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and enters an excited state. wikipedia.orgfishersci.ca This excited catalyst can then interact with a trifluoromethyl source, such as N-(trifluoromethylthio)phthalimide or other reagents like Umemoto's or Togni's reagents, to generate a trifluoromethyl radical (•CF₃). fishersci.cawikipedia.orgrsc.org

The highly reactive •CF₃ radical adds to the vinyl group of this compound. wikipedia.org This addition typically proceeds with high regioselectivity, forming a stable benzylic radical intermediate. This intermediate can then be further transformed, for instance, by oxidation, to yield the final trifluoromethylated product. One study demonstrated that the trifluoromethylation of the structurally similar α-cyclohexylstyrene could be achieved using Umemoto's reagent as the trifluoromethyl radical source. rsc.org

Key Features of Photoredox Trifluoromethylation:

| Component | Role | Example(s) |

|---|---|---|

| Photocatalyst | Absorbs light to initiate the reaction | Iridium or Ruthenium complexes wikipedia.orgfishersci.ca |

| CF₃ Source | Provides the trifluoromethyl radical | Umemoto's reagent, Togni's reagent rsc.org |

| Styrenic Substrate | Reacts with the trifluoromethyl radical | This compound |

| Light Source | Provides energy to excite the photocatalyst | Visible light (e.g., Blue LEDs) |

Beyond trifluoromethylation, other advanced methods can functionalize the vinyl moiety. A notable example is the direct metal-free C−H cyanation of alkenes. nih.govd-nb.info This reaction allows for the introduction of a nitrile group, a valuable functional group in organic synthesis, directly onto a C(sp²)−H bond of an alkene. nih.govmit.edu

The process typically employs an iodine(III) oxidant, such as [bis(trifluoroacetoxy)iodo]arene, which reacts in situ with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.govd-nb.info This generates a highly electrophilic cyanating species, [bis(cyano)iodo]arene. nih.gov This species activates the alkene, leading to the formation of a cyclic iodonium (B1229267) intermediate. Subsequent regioselective ring-opening by a cyanide anion and deprotonation yields the vinyl cyanide product. nih.govd-nb.info While styrene (B11656) itself is not a suitable substrate under these conditions, substituted styrenes, particularly 1,1-disubstituted alkenes, react efficiently. researchgate.net

Transformations Involving the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated aliphatic moiety and is generally less reactive than the vinyl group. However, under specific conditions, it can undergo transformations such as oxidation or dehydrogenation. These reactions typically require more forcing conditions than those needed to react the vinyl group. For instance, catalytic dehydrogenation could convert the cyclohexyl group into a phenyl group, transforming this compound into 4-vinylbiphenyl. Similarly, oxidation reactions could introduce hydroxyl or carbonyl functionalities onto the cyclohexyl ring, leading to various cyclohexanol (B46403) or cyclohexanone (B45756) derivatives. These transformations allow for further diversification of the molecular structure.

Regioselectivity and Stereoselectivity in this compound Reactions

The outcomes of reactions involving this compound are often dictated by the steric and electronic properties of the molecule.

Regioselectivity: In radical additions to the vinyl group, such as trifluoromethylation, the radical (e.g., •CF₃) adds preferentially to the terminal carbon (the β-carbon) of the vinyl group. This regioselectivity is driven by the formation of the more stable benzylic radical at the α-carbon, which is stabilized by resonance with the adjacent aromatic ring.

Stereoselectivity: In reactions like the C-H cyanation of related styrenic systems, the steric bulk of substituents plays a crucial role. For example, in the C-H cyanation of α-substituted styrenes, the size of the α-substituent can influence which geometric isomer of the product is formed. Studies on α-cyclohexyl styrene, a constitutional isomer of this compound, revealed a reversal in regioselectivity compared to styrenes with smaller α-alkyl groups like methyl or n-propyl. nih.govd-nb.inforesearchgate.net This highlights the significant impact of a bulky cyclohexyl group on the reaction's regiochemical course, likely by directing the approach of the reagents to a less sterically hindered position. nih.gov

Cascade and Multicomponent Reaction Design with this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105wikipedia.org These reactions are highly efficient in terms of atom economy and step economy. This compound and its isomers can be valuable substrates in designing such complex transformations.

For instance, a photocatalytic cascade reaction involving α-cyclohexylstyrene has been reported. rsc.org In this process, the initial photoredox-catalyzed trifluoromethylation of the alkene leads to a β-CF₃-substituted carbocationic intermediate. rsc.org This intermediate does not simply get trapped but undergoes a subsequent Kornblum oxidation-like reaction in the same pot to afford a more complex product, demonstrating a successful cascade sequence. rsc.org Such strategies allow for the rapid construction of molecular complexity from a relatively simple starting material like this compound.

Advanced Analytical Methodologies in 4 Cyclohexylstyrene Research

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable tools for the detailed analysis of 4-cyclohexylstyrene, providing insights into its molecular structure and the composition of reaction mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. emerypharma.comox.ac.uk In the context of this compound research, ¹H NMR and ¹³C NMR are fundamental for confirming the successful synthesis of the monomer and its subsequent polymers.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the vinyl protons, the aromatic protons on the benzene (B151609) ring, and the aliphatic protons of the cyclohexyl group. The chemical shift, integration, and multiplicity of these peaks provide definitive evidence for the molecule's structure. emerypharma.com For instance, the vinyl group protons would appear in a distinct region of the spectrum, and their splitting patterns would reveal their coupling to each other. The aromatic protons would show a pattern typical of a 1,4-disubstituted benzene ring. The cyclohexyl protons would present as a complex multiplet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. ox.ac.uk

In polymer analysis, NMR is used to determine the composition of copolymers containing this compound units. magritek.com By integrating the signals corresponding to the different monomer units, the molar ratio of each component in the copolymer can be calculated. magritek.com

Table 1: Representative ¹H NMR Data for Structural Analysis

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl | 5.0 - 7.0 | Multiplets | 3H |

| Aromatic | 7.0 - 7.5 | Doublets | 4H |

This table provides illustrative data and actual values may vary based on the solvent and spectrometer frequency.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity and composition of volatile and semi-volatile compounds like this compound. thermofisher.comspectroinlets.com

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. thermofisher.com The separation is based on the compounds' boiling points and their interactions with the stationary phase of the column. etamu.edu The time it takes for a compound to travel through the column is known as its retention time, which can be used for identification. etamu.edulibretexts.org

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. etamu.edu By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed. farmaciajournal.com

For this compound, GC-MS is invaluable for:

Purity Assessment: Determining the percentage purity of a synthesized this compound sample by identifying and quantifying any impurities, such as starting materials or side-products from the synthesis. nist.govresearchgate.net

Reaction Monitoring: Tracking the progress of a reaction involving this compound by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products.

Analysis of Complex Mixtures: Identifying and quantifying the components in a mixture containing this compound and other volatile compounds. scielo.org.mxscholarsresearchlibrary.com

Chromatographic Separations for Complex Mixtures in Polymer Research

Chromatographic techniques are essential for the separation and analysis of complex mixtures, particularly in the field of polymer science.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. warwick.ac.uk This method separates molecules based on their size in solution. warwick.ac.ukadvancechemjournal.com When a polymer solution is passed through a column packed with porous gel particles, larger molecules, which cannot enter the pores, elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. advancechemjournal.com

GPC is crucial in the study of poly(this compound) and its copolymers for determining key parameters such as:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. waters.com

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. advancechemjournal.compolymersolutions.com In polymer research, HPLC can be used to separate oligomers, analyze polymer additives, and in some cases, separate polymers based on their chemical composition or end-groups. paint.org Polymeric HPLC columns, often made from materials like polystyrene-divinylbenzene, offer stability over a wide pH range, making them suitable for various applications. phenomenex.com

Table 2: Comparison of GPC and HPLC in Polymer Analysis

| Technique | Principle of Separation | Primary Application in Polymer Research | Information Obtained |

|---|---|---|---|

| GPC/SEC | Size in solution (hydrodynamic volume) | Molecular weight distribution of polymers warwick.ac.uk | Mn, Mw, Mz, Polydispersity Index (PDI) regulations.gov |

| HPLC | Partitioning between mobile and stationary phases | Separation of oligomers, additives, and some polymers based on composition paint.org | Purity, quantification of components, separation of complex mixtures polymersolutions.com |

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry techniques provide extremely accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds with high confidence.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a type of mass spectrometry that offers ultra-high mass resolving power and accuracy. asu.edud-nb.info This allows for the unambiguous determination of the elemental composition of ions from their exact mass. nih.gov In the context of this compound research, FT-ICR MS can be used for the detailed characterization of the monomer, its oligomers, and degradation products. nationalmaglab.org The high resolution can distinguish between species with very similar nominal masses but different elemental compositions. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nemc.us This technique is particularly useful for the analysis of non-volatile and thermally labile compounds, which are not suitable for GC-MS. ddtjournal.com In the study of this compound polymers, LC-MS can be employed to analyze additives, residual monomers, and oligomers. The use of tandem mass spectrometry (LC-MS/MS) can provide structural information through the fragmentation of selected ions. shimadzu.com

The combination of these high-resolution techniques provides a powerful toolkit for the in-depth molecular characterization of this compound and its associated polymeric materials.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 79063 |

| Polystyrene | 8418 |

| Toluene | 1140 |

| Tetrahydrofuran (B95107) | 8028 |

| N,N-Dimethylformamide | 6228 |

| Chloroform | 6212 |

| Methylene chloride | 6344 |

| Methanol | 887 |

| Hexafluoroisopropanol | 13645 |

| Dimethylacetamide | 6589 |

| n-methylpyrrolidone | 11330 |

| Helium | 23987 |

| Nitrogen | 947 |

| Argon | 23978 |

| Hydrogen | 783 |

| Ethylene oxide | 6052 |

| Poly(ethylene glycol) | 174 |

| Poly(propylene glycol) | 273 |

| Nicotine | 89594 |

| Heptachlor | 6942 |

| Dichlorvos | 3039 |

| Coumaphos | 2854 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis in Polymerization Studies

X-ray Diffraction (XRD) is a powerful, non-destructive technique utilized to investigate the structural characteristics of materials, including polymers derived from this compound. numberanalytics.com This method provides critical insights into the arrangement of atoms and molecules within a solid-state material, which is fundamental to understanding the physical and chemical properties of the resulting polymer.

In the context of polymerization studies involving this compound, XRD is instrumental in determining the degree of crystallinity of the polymer. Polymers can exhibit a range of structures from highly crystalline to amorphous. thermofisher.comintertek.com The degree of crystallinity significantly influences the polymer's mechanical, thermal, and optical properties. thermofisher.com For instance, highly crystalline polymers tend to be more rigid and have higher melting points compared to their amorphous counterparts. thermofisher.com

The XRD pattern of a semi-crystalline polymer, such as what might be expected from the polymerization of this compound, typically consists of sharp diffraction peaks superimposed on a broad, amorphous halo. niscpr.res.in The sharp peaks arise from the ordered, crystalline regions of the polymer, while the broad halo is characteristic of the disordered, amorphous regions. niscpr.res.in

Analysis of the XRD data allows for the quantitative determination of several key structural parameters:

Degree of Crystallinity: By comparing the integrated intensity of the crystalline peaks to the total scattered intensity, the percentage of the material that is crystalline can be calculated. numberanalytics.comniscpr.res.in This is a crucial parameter as it directly relates to the polymer's end-use performance.

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites. numberanalytics.com

Polymorphism: XRD can identify different crystalline forms (polymorphs) of the polymer, each of which may possess distinct properties. intertek.com

Molecular Orientation: In processed polymers, such as films or fibers, the polymer chains can become preferentially oriented. XRD can be used to measure the degree and direction of this orientation. intertek.com

The table below summarizes the key information that can be obtained from XRD analysis in the study of poly(this compound).

| XRD Parameter | Information Derived | Significance in Polymerization Studies |

| Peak Position | Crystalline structure and lattice parameters | Identification of polymer phases and polymorphic forms. |

| Peak Intensity | Amount of crystalline material | Determination of the degree of crystallinity. |

| Peak Width (FWHM) | Crystallite size | Understanding the size of the ordered domains. |

| Anisotropic Scattering | Molecular orientation | Assessing the effect of processing on polymer structure. |

Table 1: Information derived from XRD analysis of polymers.

For example, a study on the polymerization of various styrene (B11656) derivatives, including this compound, utilized XRD to characterize the resulting polymers. unimib.it The diffractograms were recorded to analyze the solid-state structure, providing insights into how the bulky cyclohexyl group influences the packing of the polymer chains and, consequently, its crystallinity. unimib.it

In-situ and Real-time Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions as they occur is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. In-situ and real-time spectroscopic techniques are invaluable tools for achieving this in the context of this compound polymerization. These methods allow for the continuous collection of data from the reaction mixture without the need for sampling, providing a dynamic view of the chemical transformations. solubilityofthings.com

Several spectroscopic techniques can be adapted for in-situ and real-time monitoring of polymerization reactions:

UV-Visible (UV-Vis) Spectroscopy: This technique is sensitive to changes in electronic transitions within molecules. solubilityofthings.com During the polymerization of this compound, the consumption of the styrene monomer, which contains a chromophore, can be monitored by the decrease in its characteristic UV absorbance. This allows for the tracking of reaction kinetics in real-time. solubilityofthings.commdpi.com

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy probe the vibrational modes of molecules and are excellent for identifying functional groups. solubilityofthings.com In the polymerization of this compound, the disappearance of the vinyl group C=C stretching vibration and the appearance of new bands corresponding to the polymer backbone can be monitored. These techniques provide detailed information about the conversion of monomer to polymer and can also be used to study changes in tacticity and crystallinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for post-reaction analysis, NMR can be employed for in-situ monitoring of certain reactions. azom.comavantes.com It can provide detailed structural information about the monomer, polymer, and any intermediates, offering insights into the polymerization mechanism.

The table below outlines various spectroscopic techniques and their applications in real-time monitoring of polymerization.

| Spectroscopic Technique | Parameter Monitored | Information Gained |

| UV-Visible Spectroscopy | Absorbance of monomer chromophore | Reaction kinetics, monomer consumption rate. solubilityofthings.commdpi.com |

| Infrared (IR) Spectroscopy | Vibrational bands of functional groups | Monomer conversion, polymer formation, structural changes. solubilityofthings.com |

| Raman Spectroscopy | Molecular vibrations | Complements IR data, useful for aqueous systems. avantes.com |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | Mechanistic details, structural elucidation of products. azom.comavantes.com |

Table 2: Spectroscopic techniques for in-situ reaction monitoring.

Recent advancements have focused on developing real-time spectroscopic methods with high temporal resolution, enabling the observation of very fast reaction dynamics. mdpi.com This is particularly important for understanding the initial stages of polymerization and for studying fast polymerization techniques. The ability to collect spectral data continuously and rapidly provides a detailed picture of the reaction progress that is not achievable with traditional offline analysis. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Cyclohexylstyrene

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms at the atomic level. rsc.orgmit.edu These methods allow for the characterization of potential energy surfaces, identifying stable molecules, intermediates, and the transition states that connect them. For reactions involving substituted styrenes like 4-Cyclohexylstyrene, these investigations can reveal the influence of the cyclohexyl group on the reaction pathway and energetics.

While direct quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies on similar systems, such as the polymerization of other para-substituted styrenes. researchgate.netfigshare.comacs.org For instance, in the context of stereoselective polymerization catalyzed by transition metal complexes, quantum chemical calculations can determine the hapticity of the coordinated monomer and the energy barriers for different insertion pathways, which ultimately govern the stereoregularity of the resulting polymer. researchgate.net

In related reactions, such as the Heck reaction of cyclohexyl halides with styrene (B11656), computational studies have been employed to understand the origin of selectivity. ntu.edu.sg These studies often reveal that a combination of electronic and steric effects of the substituents dictates the preferred reaction pathway. ntu.edu.sg For this compound, the bulky cyclohexyl group is expected to exert significant steric influence on the approach of reactants to the vinyl group, a factor that can be quantified through transition state energy calculations.

Furthermore, quantum chemical methods can be used to investigate photochemical reactions. For example, studies on the trifluoromethylation of α-cyclohexylstyrene have utilized computational analysis to propose plausible reaction pathways involving photoredox catalysis and the generation of reactive radical intermediates. rsc.org

Density Functional Theory (DFT) Applications in Polymerization Inhibition

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the electronic structure and reactivity of chemical systems. researchgate.net In the context of polymerization, DFT can be effectively applied to understand and predict the inhibition of radical polymerization, a critical aspect for ensuring the safe storage and handling of monomers like this compound.

DFT calculations can be used to determine key electronic properties that govern the susceptibility of a monomer to polymerization and the efficacy of inhibitors. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrophilicity index. researchgate.net For this compound, the electron-donating nature of the para-cyclohexyl group is expected to influence these properties. Computational studies on other para-substituted styrenes have shown that electron-donating groups can impact the reactivity of the monomer. acs.org

A key application of DFT in this area is the screening of potential polymerization inhibitors. By calculating the reaction energies and activation barriers for the reaction between the monomer radical and a potential inhibitor, the effectiveness of the inhibitor can be predicted. researchgate.net This approach allows for the rational design and selection of inhibitors that can efficiently scavenge the propagating radicals and terminate the polymerization chain reaction.

Moreover, DFT studies can elucidate the mechanism of inhibition. For example, in the case of nitroxide radical inhibitors, DFT can model the formation of the adduct between the inhibitor and the growing polymer chain, providing insights into the kinetics and thermodynamics of the inhibition process. researchgate.net

Molecular Modeling and Simulation of Poly(this compound) Systems

An atomistic MD simulation of poly(this compound) would begin with the development of a reliable force field to describe the interactions between the atoms. This force field would be parameterized using quantum chemical calculations on monomer and dimer fragments of the polymer. Once a validated force field is established, large-scale simulations of the polymer melt or solution can be performed.

Furthermore, MD simulations can be used to predict various macroscopic properties of the polymer. For example, the glass transition temperature (Tg) can be estimated by monitoring the change in density or specific volume with temperature. Mechanical properties, such as the elastic modulus, can be calculated by simulating the response of the polymer system to applied stress. rsc.org Transport properties, like the diffusion of small molecules through the polymer matrix, can also be investigated.

Predictive Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. frontiersin.orgresearchgate.netresearchgate.net These models are built on the principle that the structure of a molecule dictates its behavior. For this compound and its polymer, QSAR/QSPR models can be developed to predict a wide range of characteristics, from the reactivity of the monomer to the mechanical and thermal properties of the polymer.

The development of a QSAR/QSPR model typically involves the following steps:

Data Collection: A dataset of compounds with known activities or properties is compiled. For poly(this compound), this would involve synthesizing a series of related polymers with systematic variations in their structure and measuring the desired properties.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that relates the descriptors to the activity or property of interest. frontiersin.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For this compound, a QSAR model could be developed to predict its polymerization rate based on descriptors calculated for the monomer. For poly(this compound), QSPR models could be created to predict properties such as:

| Property | Predicted by QSPR |

| Glass Transition Temperature (Tg) | Based on monomer structure and polymer architecture. |

| Refractive Index | Correlated with the electronic properties of the repeating unit. researchgate.net |

| Mechanical Properties (e.g., tensile strength, modulus) | Linked to intermolecular forces and chain entanglement. |

| Thermal Stability | Related to bond dissociation energies within the polymer structure. |

These predictive models can significantly accelerate the design of new polymers with tailored properties by allowing for the in silico screening of a large number of virtual candidates before committing to their synthesis and experimental characterization. researchgate.net

Emerging Applications and Materials Science Perspectives of 4 Cyclohexylstyrene Polymers and Derivatives

Development of Specialty Polymers with Tunable Architectures

The synthesis of polymers from 4-cyclohexylstyrene allows for the creation of specialty polymers with highly tunable architectures. The bulky cyclohexyl group influences polymer properties, and its incorporation into various polymer structures, such as block copolymers, enables precise control over the final material's characteristics.

Advances in polymerization techniques, including anionic polymerization and living radical polymerization, have made it possible to synthesize a wide array of block copolymers with controlled molecular weights, compositions, and functionalities. observatorioplastico.com Block copolymers are macromolecules composed of two or more distinct homopolymer chains linked by covalent bonds. beilstein-journals.orgbuffalo.edu When the different polymer blocks are chemically incompatible, they undergo a process called microphase separation, self-assembling into ordered nanostructures. beilstein-journals.orgchemrxiv.org The morphology of these structures (e.g., spheres, cylinders, lamellae) can be tuned by adjusting the molecular weight and volume fractions of the constituent blocks. observatorioplastico.commdpi.com

This compound can be used as a monomer in these systems, often forming the polyvinylcyclohexane block after hydrogenation. google.com This block is more compatible with hydrogenated diene rubbers than polystyrene is, which alters the driving force for phase separation and, consequently, the material's properties. google.com The ability to design such "designer" block copolymers opens up possibilities for creating novel materials that combine properties like the rigidity of a high glass transition temperature (T_g) block with the flexibility of a rubbery block. observatorioplastico.comgoogle.com This control over architecture is crucial for applications in nanotechnology, microelectronics, and advanced composites. observatorioplastico.commdpi.com For instance, block copolymers with well-defined architectures are being explored for creating nanostructured materials with sub-10 nm periodicity. rsc.org

Advanced Functional Materials Deriving from this compound

The unique chemical structure of this compound makes it a valuable building block for a variety of advanced functional materials. Its polymers are utilized in applications ranging from photolithography to gas separation membranes, where specific physical and chemical properties are paramount.

Polycarbosilanes, which are polymers containing silicon and carbon in their backbone, are known for their utility as ceramic precursors, crosslinking agents, and membrane materials. researchgate.net When functionalized with specific chemical groups, they can exhibit photocurable and photoluminescent properties. The synthesis of this compound has been described as part of the development of photocurable, photoluminescent polycarbosilanes. researchgate.net

These functional polymers can be synthesized through methods like acyclic diene metathesis (ADMET) polymerization. researchgate.net The incorporation of aryl groups, such as those provided by this compound, into the polymer chain can create σ-π conjugated systems responsible for luminescence. researchgate.net Photocurable resins, including those based on acrylates or epoxies, rely on the principle of photopolymerization, where light initiates a crosslinking reaction to solidify the material. mdpi.comnih.gov The development of dual-cure systems, which combine photo-crosslinking and thermal-crosslinking, can yield materials with excellent thermal, electrical, and mechanical properties for applications in the semiconductor industry. researchgate.net For example, a UV/thermally dual cross-linked polycarbosilane demonstrated good mechanical properties, high thermal stability, and low dielectric constants, making it a promising material for electronic applications. researchgate.net

Polymers with high gas permeability are essential for membrane-based gas separation technologies. rsc.org The performance of these membranes depends on both high permeability and good selectivity for the target gases. rsc.org Glassy polymers with rigid, contorted backbones that create significant free volume (microvoids) tend to be the most permeable. rsc.org The bulky cyclohexyl group in poly(this compound) contributes to a rigid polymer structure that inhibits efficient chain packing, thereby increasing free volume and facilitating gas transport.

Polycarbosilanes, which can be derived from monomers like this compound, are recognized as potential membrane materials for gas separation. researchgate.net Achieving a high molecular weight is often crucial for these applications, as it typically leads to high gas permeability along with good mechanical and film-forming properties. researchgate.net The process of gas permeation through a polymer involves both the dissolution (solubility) of gas molecules into the polymer matrix and their subsequent diffusion through it. nih.govresearchgate.net The permeability coefficient (P) is the product of the diffusivity (D) and solubility (S) coefficients. nih.gov

| Polymer | Gas | Permeability (Barrer) | Ideal Selectivity (CO₂/CH₄) | Source |

|---|---|---|---|---|

| 6FDA-based Polyimide (PI) | CO₂ | 62.41 | 20.76 | mdpi.com |

| 6FDA-based Polyimide (PI) | CH₄ | 3.01 (Calculated) | ||

| HCPs/PI MMM (0.04 wt% HCPs) | CO₂ | 105.85 | 15.67 | mdpi.com |

| HCPs/PI MMM (0.04 wt% HCPs) | CH₄ | 6.75 (Calculated) |

*1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). Data for PI and HCP/PI MMMs are provided for context on gas separation performance. mdpi.com The incorporation of porous structures or monomers that increase free volume, like this compound, is a key strategy to enhance permeability.

The self-assembly of block copolymers is a powerful bottom-up approach for creating well-ordered nanostructured materials. beilstein-journals.org This process, known as microphase separation, is driven by the chemical incompatibility between the covalently linked polymer blocks. beilstein-journals.orgchemrxiv.org It leads to the formation of periodic patterns with feature sizes typically in the range of 10–50 nm. fudan.edu.cn This method is considered a promising, low-cost alternative to traditional photolithography for fabricating nanoscale arrays. mdpi.comfudan.edu.cn

Block copolymers containing a poly(this compound) segment can be designed to undergo microphase separation. google.comgoogle.com One of the resulting domains can then be selectively removed or etched away to create nanoporous materials. observatorioplastico.comresearchgate.net For example, a diblock copolymer composed of a robust, non-degradable block (like polystyrene) and a chemically etchable block (like polylactide) can be used to generate a nanoporous polystyrene framework after the removal of the polylactide domain. observatorioplastico.com This strategy, sometimes part of a process called Polymerization-Induced Microphase Separation (PIMS), allows for tight control over the size and morphology of the resulting pores. researchgate.net The resulting nanostructured and nanoporous materials have applications in filtration, catalysis, and templates for creating other nanomaterials. observatorioplastico.comresearchgate.net

| Volume Fraction of Block A (f_A) | Morphology | Description | Source |

|---|---|---|---|

| f_A < 0.15 | Spheres | Spherical domains of block A in a matrix of block B. | mdpi.comresearchgate.net |

| 0.15 < f_A < 0.35 | Cylinders | Cylindrical domains of block A in a matrix of block B. | |

| 0.35 < f_A < 0.65 | Lamellae | Alternating flat layers of blocks A and B. | |

| Intermediate | Gyroid | A complex, bicontinuous cubic structure. |

Crosslinking is a chemical process that links polymer chains together to form a three-dimensional network, significantly enhancing properties like mechanical strength, thermal stability, and chemical resistance. nagase.com this compound and its derivatives can be incorporated into polymer systems as part of a crosslinking strategy. For example, styrene (B11656) derivatives are used as reactive diluents or comonomers in resins like unsaturated polyesters and vinyl esters.

In the context of epoxy resins, various compounds are used as curing agents or modifiers to achieve desired properties. ijirset.comresearchgate.net While amines and anhydrides are common curing agents, other reactive molecules can be integrated into the formulation. ijirset.com this compound can be used in resin compositions, including those for electronic applications like copper-clad laminates, where thermal and dielectric properties are critical. epo.orggoogle.com Polycarbosilanes derived from monomers including this compound are also noted for their use as crosslinking agents. researchgate.net The selection of a crosslinking agent depends on the desired final properties, such as flexibility, hardness, and reaction conditions. nagase.com

Hybrid Copolymers for Water Treatment and Dispersant Technologies

Hybrid copolymers that combine synthetic monomers with naturally derived materials are used in a variety of applications, including water treatment and as dispersants. googleapis.comgoogle.com In these systems, this compound can serve as a hydrophobic monomer. googleapis.comepo.org Amphiphilic copolymers, which contain both hydrophobic and hydrophilic segments, are particularly effective as dispersants because the hydrophobic part adsorbs onto the surface of particles, while the hydrophilic part extends into the water, providing steric stabilization. mdpi.com

These hybrid copolymers are effective in preventing the formation of mineral scale, such as calcium carbonate and barium sulfate, in industrial water systems and oilfield applications. googleapis.comgoogle.com They function by modifying crystal growth and dispersing mineral particles, preventing them from agglomerating and depositing on surfaces. googleapis.comgoogle.com The molecular weight of these copolymers is typically controlled to be between 1,000 and 100,000 g/mol to optimize performance. google.com In water treatment formulations, these polymers are generally used in concentrations ranging from 0.5 mg/L to higher levels in concentrated chemical products. googleapis.com Beyond scale inhibition, these versatile copolymers also find use as binders for fiberglass and in cleaning formulations. googleapis.comgoogle.com The synthesis often involves free-radical polymerization using naturally derived hydroxyl-containing compounds as chain transfer agents to create the hybrid structure. google.com

Future Research Directions and Unaddressed Challenges

Exploration of Sustainable and Green Synthetic Routes for 4-Cyclohexylstyrene

Traditional synthetic methods for styrene (B11656) derivatives often rely on processes that are not environmentally benign, utilizing hazardous reagents and energy-intensive conditions. A critical future challenge is the development of green synthetic routes for this compound that align with the principles of sustainable chemistry. chemistryjournals.netblazingprojects.com Research in this area should prioritize several key strategies:

Use of Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials instead of petroleum-derived precursors is a primary goal.

Alternative Reaction Media: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids (such as CO2), or ionic liquids can significantly reduce the environmental impact of the synthesis process. rsc.org

Catalytic Innovations: The development of novel, highly efficient, and recyclable catalysts can improve atom economy and reduce waste. This includes exploring biocatalysis, where enzymes are used to perform chemical transformations under mild conditions, and ecocatalysts derived from natural sources. rsc.orgmdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.net

Expanding the Scope of Controlled Polymerization Techniques

While the polymerization of styrene is well-established, expanding the repertoire of controlled/"living" polymerization techniques for this compound is essential for creating advanced polymer architectures with precisely defined properties. nih.gov Controlled radical polymerization (CRP) methods are particularly promising for synthesizing polymers with predetermined molecular weights, low dispersity, and complex topologies. mdpi.comyoutube.com

Future research should focus on optimizing various CRP methods for this compound, including:

Atom Transfer Radical Polymerization (ATRP): Fine-tuning initiator and catalyst systems to achieve better control over the polymerization of this sterically bulky monomer.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Designing new RAFT agents that are highly effective for this compound to enable the synthesis of complex structures like block copolymers and star polymers.

Nitroxide-Mediated Polymerization (NMP): Exploring new alkoxyamine initiators and reaction conditions to facilitate a controlled polymerization process at lower temperatures. nih.gov

Beyond CRP, investigating other mechanisms like controlled cationic polymerization could open new avenues for creating unique polymer structures that are not accessible through radical methods. cmu.edu A comparative analysis of these techniques is crucial for selecting the optimal method for a specific application.

| Polymerization Technique | Key Advantages for this compound | Potential Research Challenges |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Well-established for styrenics; good control over molecular weight and architecture. | Catalyst removal from the final polymer; potential side reactions with the bulky monomer. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Tolerant to a wide range of functional groups; versatile for complex architectures. | Synthesis and selection of an optimal RAFT agent; potential for color in the final product. |

| Nitroxide-Mediated Polymerization (NMP) | "Metal-free" system, leading to higher purity polymers. | Typically requires higher reaction temperatures; slower polymerization rates. |

| Controlled Cationic Polymerization | Can produce polymers with unique tacticities and properties. | Strict requirement for ultra-pure reagents and anhydrous conditions. |

Integration of this compound into Bio-Inspired and Responsive Materials

The unique combination of the rigid, bulky cyclohexyl group and the versatile polymerizable styrene moiety makes this compound an excellent candidate for inclusion in novel functional materials. Future research should explore its integration into bio-inspired and stimuli-responsive systems. nih.govnih.gov

Stimuli-Responsive Polymers: Materials that undergo significant changes in their properties in response to external stimuli (e.g., temperature, pH, light) are in high demand. rsc.org By copolymerizing this compound with functional monomers, it is possible to create amphiphilic block copolymers. These copolymers can self-assemble in solution to form micelles or other nanostructures that respond to environmental triggers, making them suitable for applications like drug delivery. researchgate.net

Bio-inspired Materials: Nature provides numerous examples of materials with hierarchical structures that lead to exceptional mechanical properties. nih.govnih.gov The rigidity imparted by the cyclohexyl group can be harnessed to mimic the hard domains found in natural structural materials. This could lead to the development of novel polymers with enhanced toughness and strength.

Shape Memory Polymers: The distinct thermal properties of poly(this compound) could be utilized in the design of heat-responsive shape memory polymers. researchgate.net These materials can be deformed and fixed into a temporary shape, later recovering their original form upon exposure to a specific stimulus like heat.

Advanced Computational Design and Discovery of Novel Derivatives and Polymer Systems

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Advanced computational modeling and simulation offer a powerful tool to accelerate the design and discovery of new this compound-based materials.

Future research should leverage computational chemistry to:

Predict Monomer Reactivity: Use quantum mechanics calculations (e.g., Density Functional Theory) to predict the reactivity of this compound and its derivatives in various polymerization reactions. This can help in selecting the best synthetic routes and conditions.

Simulate Polymer Properties: Employ molecular dynamics (MD) simulations to predict the bulk properties of polymers and copolymers containing this compound. This includes predicting their mechanical strength, thermal stability, and phase behavior, guiding experimental efforts toward the most promising candidates.

Design Novel Copolymers: Computationally screen libraries of virtual comonomers to identify those that, when polymerized with this compound, will result in copolymers with desired responsive or self-assembly characteristics.

Model Polymerization Kinetics: Develop kinetic models to better understand and optimize controlled polymerization processes, leading to more precise control over the final polymer structure.

By integrating computational design with experimental validation, the development cycle for new materials based on this compound can be significantly shortened, paving the way for rapid innovation in this promising field.

Q & A